

# Preparing Vrt 043198 stock solutions and working dilutions

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## Compound of Interest

Compound Name: Vrt 043198

Cat. No.: B1683865

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## Application Notes and Protocols for Vrt 043198 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and working dilutions of **Vrt 043198**, a potent and selective inhibitor of caspase-1 and caspase-4. Adherence to these guidelines will ensure solution stability and experimental reproducibility.

## Compound Information

**Vrt 043198** is the active metabolite of the prodrug VX-765 (Belnacasan).[1][2][3] It functions as a reversible, covalent inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory signaling pathway.[3][4] By inhibiting these caspases, **Vrt 043198** blocks the maturation and release of the pro-inflammatory cytokines Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Interleukin-18 (IL-18).[1][3]

Table 1: Chemical and Physical Properties of **Vrt 043198**

Property	Value
CAS Number	244133-31-1[2][5]
Molecular Formula	C <sub>22</sub> H <sub>29</sub> ClN <sub>4</sub> O <sub>6</sub> [2][5]
Molecular Weight	480.94 g/mol [2][5]
Solubility	Soluble in DMSO (up to 100 mg/mL); insoluble in water.[2][5]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years.[2]
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month.[1][2]

## Preparation of Vrt 043198 Stock Solutions

For in vitro experiments, **Vrt 043198** is typically prepared in a high-concentration stock solution using Dimethyl Sulfoxide (DMSO).

Table 2: Preparation of **Vrt 043198** Stock Solutions in DMSO

Desired Stock Concentration	Mass of Vrt 043198 (for 1 mL)	Volume of DMSO
10 mM	4.81 mg	1 mL
20 mM	9.62 mg	1 mL
50 mM	24.05 mg	1 mL
100 mM	48.09 mg	1 mL

Note: The molecular weight of **Vrt 043198** is 480.94 g/mol . Calculations are based on the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).

## Experimental Protocol: Preparation of a 10 mM Stock Solution

- Weighing: Accurately weigh 4.81 mg of **Vrt 043198** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
- Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[\[1\]](#)
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20  $\mu$ L) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)[\[2\]](#)

## Preparation of Working Dilutions

Working dilutions should be prepared fresh for each experiment from the stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced toxicity.

## Experimental Protocol: Preparation of a 10 $\mu$ M Working Solution

- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1  $\mu$ L of the 10 mM stock solution to 999  $\mu$ L of cell culture medium to create a 10  $\mu$ M intermediate solution.
- Final Dilution: Add the desired volume of the intermediate solution to your experimental wells to achieve the final working concentration. For instance, to achieve a final concentration of 100 nM in a 1 mL well, add 10  $\mu$ L of the 10  $\mu$ M intermediate solution.
- Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **Vrt 043198** used in the experiment.

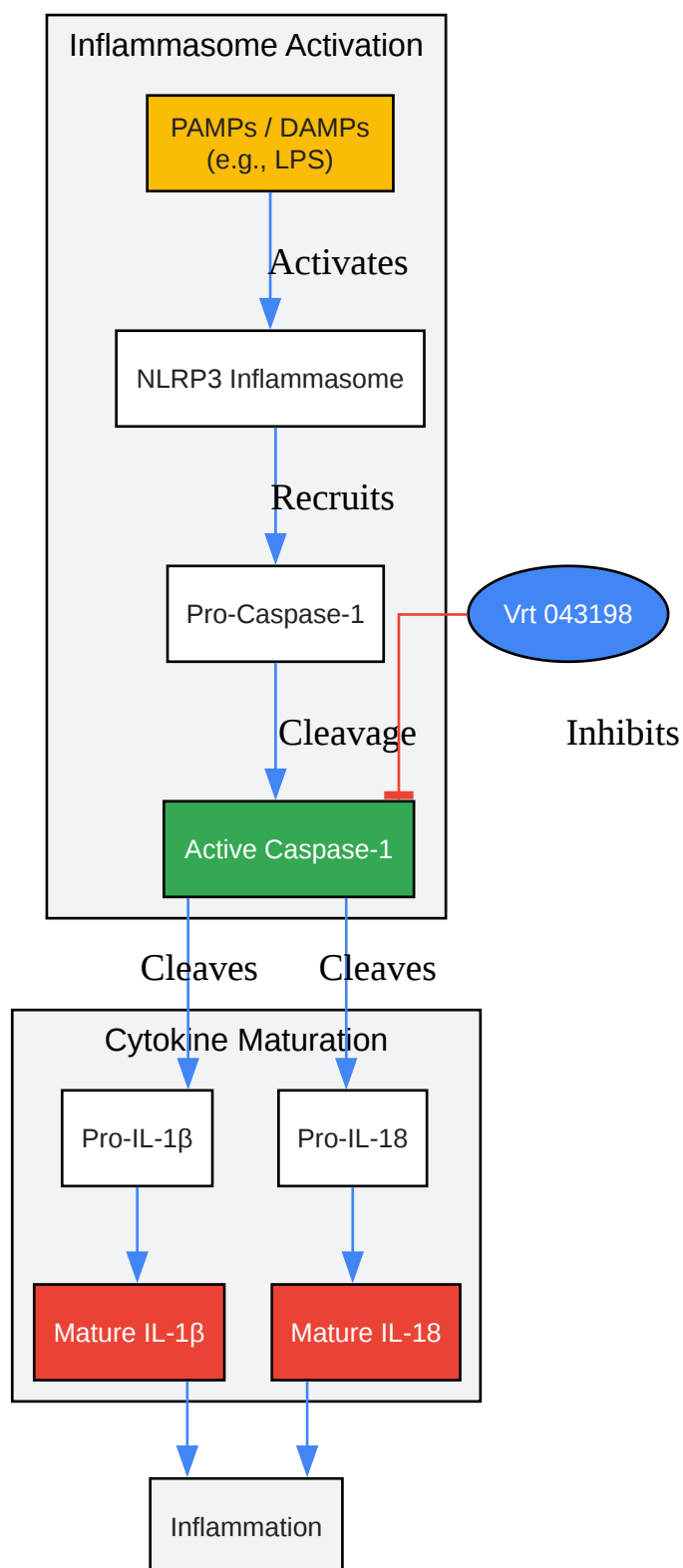
## In Vitro Application Example: IL-1 $\beta$ Release Assay

**Vrt 043198** is frequently used to inhibit IL-1 $\beta$  release from immune cells, such as human peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).[3]

Table 3: Typical Experimental Concentrations for an IL-1 $\beta$  Release Assay

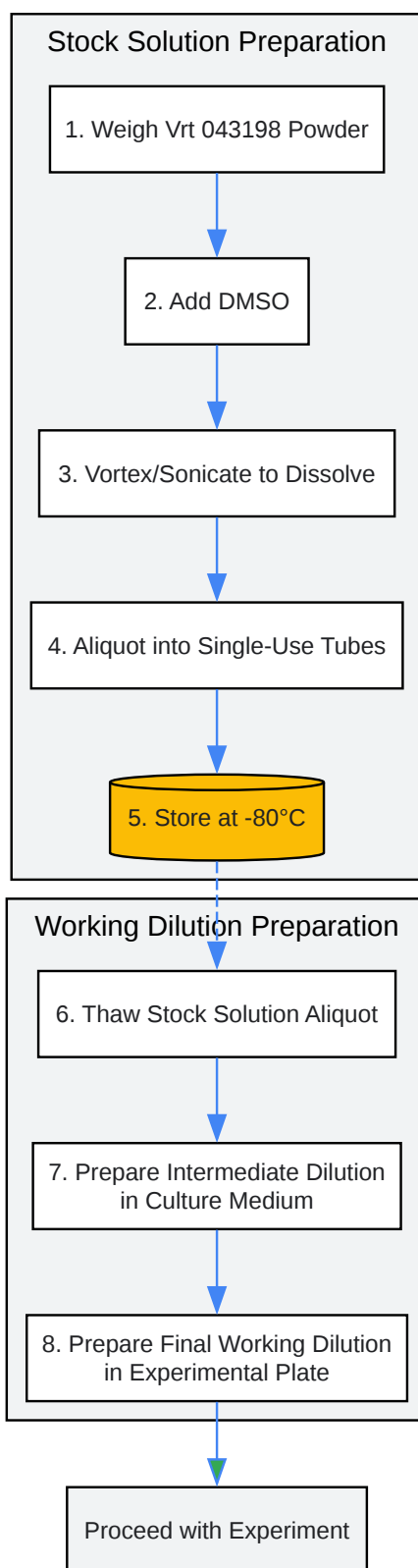
Parameter	Recommended Range
Cell Type	Human PBMCs
Cell Seeding Density	1-2 x 10 <sup>5</sup> cells/well in a 96-well plate[3]
Pre-incubation with Vrt 043198	1 hour[3]
Vrt 043198 Working Concentration	0.1 nM - 1000 nM
Stimulus	LPS (10-100 ng/mL)[3]
Incubation Time	18-24 hours[3]
Readout	IL-1 $\beta$ levels in supernatant (measured by ELISA)[3]

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **Vrt 043198**.



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